N-(4-chlorophenyl)-2-{2-[(2-methoxyphenyl)amino]-2-oxoethyl}-3-oxooctahydroquinoxaline-1(2H)-carboxamide
Beschreibung
N-(4-chlorophenyl)-2-{2-[(2-methoxyphenyl)amino]-2-oxoethyl}-3-oxooctahydroquinoxaline-1(2H)-carboxamide is a complex organic compound with potential applications in various scientific fields. This compound features a quinoxaline core, substituted with a chlorophenyl group and a methoxyphenyl group, making it a molecule of interest for its unique chemical properties and potential biological activities.
Eigenschaften
Molekularformel |
C24H27ClN4O4 |
|---|---|
Molekulargewicht |
470.9 g/mol |
IUPAC-Name |
N-(4-chlorophenyl)-2-[2-(2-methoxyanilino)-2-oxoethyl]-3-oxo-2,4,4a,5,6,7,8,8a-octahydroquinoxaline-1-carboxamide |
InChI |
InChI=1S/C24H27ClN4O4/c1-33-21-9-5-3-7-18(21)27-22(30)14-20-23(31)28-17-6-2-4-8-19(17)29(20)24(32)26-16-12-10-15(25)11-13-16/h3,5,7,9-13,17,19-20H,2,4,6,8,14H2,1H3,(H,26,32)(H,27,30)(H,28,31) |
InChI-Schlüssel |
RTAYHEOJOMBNTA-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=CC=CC=C1NC(=O)CC2C(=O)NC3CCCCC3N2C(=O)NC4=CC=C(C=C4)Cl |
Herkunft des Produkts |
United States |
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-chlorophenyl)-2-{2-[(2-methoxyphenyl)amino]-2-oxoethyl}-3-oxooctahydroquinoxaline-1(2H)-carboxamide typically involves multiple steps:
Formation of the Quinoxaline Core: The quinoxaline core can be synthesized through the condensation of an o-phenylenediamine with a diketone under acidic conditions.
Substitution Reactions: The introduction of the chlorophenyl and methoxyphenyl groups can be achieved through nucleophilic aromatic substitution reactions. This involves reacting the quinoxaline core with appropriate chlorophenyl and methoxyphenyl derivatives in the presence of a base.
Amidation: The final step involves the formation of the carboxamide group through an amidation reaction, typically using an amine and a carboxylic acid derivative under dehydrating conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the use of catalysts to enhance reaction rates.
Analyse Chemischer Reaktionen
Arten von Reaktionen
Oxidation: Die Verbindung kann Oxidationsreaktionen, insbesondere an der Methoxyphenylgruppe, eingehen, die zur Bildung von Chinonen führen.
Reduktion: Reduktionsreaktionen können die Carbonylgruppen angreifen und sie in Alkohole umwandeln.
Gängige Reagenzien und Bedingungen
Oxidation: Häufige Oxidationsmittel umfassen Kaliumpermanganat (KMnO₄) und Chromtrioxid (CrO₃).
Reduktion: Reduktionsmittel wie Natriumborhydrid (NaBH₄) oder Lithiumaluminiumhydrid (LiAlH₄) werden typischerweise verwendet.
Substitution: Nukleophile wie Amine oder Thiole können in Gegenwart einer Base wie Natriumhydroxid (NaOH) verwendet werden.
Hauptprodukte
Oxidation: Chinone und andere oxidierte Derivate.
Reduktion: Alkohole und reduzierte Derivate.
Substitution: Verschiedene substituierte Derivate, abhängig vom verwendeten Nukleophil.
Wissenschaftliche Forschungsanwendungen
Wirkmechanismus
Der Wirkmechanismus von N-(4-Chlorphenyl)-2-{2-[(2-Methoxyphenyl)amino]-2-oxoethyl}-3-oxooctahydrochinoxalin-1(2H)-carboxamid beinhaltet wahrscheinlich seine Interaktion mit spezifischen molekularen Zielstrukturen, wie z. B. Enzymen oder Rezeptoren. Die Struktur der Verbindung ermöglicht es ihr, in die aktiven Zentren dieser Zielstrukturen zu passen, wodurch ihre Aktivität möglicherweise gehemmt oder ihre Funktion moduliert wird. Diese Interaktion kann verschiedene zelluläre Pfade beeinflussen und zu den beobachteten biologischen Wirkungen führen.
Wirkmechanismus
The mechanism of action of N-(4-chlorophenyl)-2-{2-[(2-methoxyphenyl)amino]-2-oxoethyl}-3-oxooctahydroquinoxaline-1(2H)-carboxamide likely involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to fit into the active sites of these targets, potentially inhibiting their activity or modulating their function. This interaction can affect various cellular pathways, leading to the observed biological effects.
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen
- N-(4-Chlorphenyl)-2-{2-[(2-Hydroxyphenyl)amino]-2-oxoethyl}-3-oxooctahydrochinoxalin-1(2H)-carboxamid
- N-(4-Chlorphenyl)-2-{2-[(2-Methylphenyl)amino]-2-oxoethyl}-3-oxooctahydrochinoxalin-1(2H)-carboxamid
Einzigartigkeit
Im Vergleich zu ähnlichen Verbindungen ist N-(4-Chlorphenyl)-2-{2-[(2-Methoxyphenyl)amino]-2-oxoethyl}-3-oxooctahydrochinoxalin-1(2H)-carboxamid aufgrund des Vorhandenseins der Methoxygruppe einzigartig, die ihre chemische Reaktivität und biologische Aktivität beeinflussen kann. Die Methoxygruppe kann die Fähigkeit der Verbindung verbessern, mit biologischen Zielstrukturen zu interagieren, wodurch ihre Wirksamkeit und Selektivität möglicherweise erhöht werden.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
